1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1855900-52-5
VCID: VC4310011
InChI: InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H
SMILES: CCN1C(=CC(=N1)C(F)(F)F)NN.Cl
Molecular Formula: C6H10ClF3N4
Molecular Weight: 230.62

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

CAS No.: 1855900-52-5

Cat. No.: VC4310011

Molecular Formula: C6H10ClF3N4

Molecular Weight: 230.62

* For research use only. Not for human or veterinary use.

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride - 1855900-52-5

Specification

CAS No. 1855900-52-5
Molecular Formula C6H10ClF3N4
Molecular Weight 230.62
IUPAC Name [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Standard InChI InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H
Standard InChI Key WQYHIJHFXWCKQC-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C(F)(F)F)NN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine hydrochloride, reflects its substitution pattern . The pyrazole ring’s 1-position is occupied by an ethyl group (C2H5-\text{C}_2\text{H}_5), while the 3- and 5-positions host a trifluoromethyl (CF3-\text{CF}_3) and hydrazinyl (NHNH2-\text{NHNH}_2) group, respectively . The hydrochloride salt formation likely improves solubility and crystallinity, critical for handling and formulation.

Table 1: Key Identifiers of 1-Ethyl-5-Hydrazinyl-3-(Trifluoromethyl)-1H-Pyrazole Hydrochloride

PropertyValueSource
Molecular FormulaC6H10ClF3N4\text{C}_6\text{H}_{10}\text{ClF}_3\text{N}_4PubChem
Molecular Weight230.62 g/molPubChem
SMILESCCN1C(=CC(=N1)C(F)(F)F)NN.ClPubChem
InChIKeyWQYHIJHFXWCKQC-UHFFFAOYSA-NPubChem

Spectroscopic and Computational Descriptors

The InChI string (InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H) encodes connectivity and stereochemical details . Computational models predict a planar pyrazole ring with the CF3\text{CF}_3 group inducing electron-withdrawing effects, potentially influencing reactivity at the hydrazinyl site .

Synthesis and Regiochemical Considerations

Functionalization Strategies

The hydrazinyl group’s nucleophilicity permits further derivatization. For instance, bromination of analogous pyrazoles using N-bromosuccinimide (NBS) under mild conditions introduces bromine at the 4-position, enabling cross-coupling reactions . Lithiation in flow reactors has also been employed to install aldehydes, boronic esters, and sulfonyl chlorides on related trifluoromethylpyrazoles . These methods suggest pathways to diversify the hydrazinyl moiety of the target compound.

PropertyTarget Compound (Est.)1-Methyl-3-(CF₃)-1H-Pyrazol-5-ol
Density~1.5 g/cm³1.5 g/cm³
Boiling Point~224°C224.4°C
Melting Point177–179°C177–179°C
LogP~1.971.97

The trifluoromethyl group likely reduces polarity, as evidenced by the LogP value . The hydrochloride salt may increase water solubility compared to the free base.

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